molecular formula C11H20O3 B8315164 6-(2-Ethyl-1,3-dioxolan-2-yl)hexanal

6-(2-Ethyl-1,3-dioxolan-2-yl)hexanal

Cat. No.: B8315164
M. Wt: 200.27 g/mol
InChI Key: JVONRNWTPWPCCA-UHFFFAOYSA-N
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Description

6-(2-Ethyl-1,3-dioxolan-2-yl)hexanal is a cyclic acetal derivative of 2-ethylhexanal, formed via the reaction of 2-ethylhexanal with ethylene glycol. Its structure comprises a six-carbon aliphatic chain with a 1,3-dioxolane ring substituted at the second carbon position (ethyl group) . The compound is characterized by reduced reactivity and volatility compared to its aldehyde precursor due to the acetal functional group. Common synonyms include 2-Ethylhexanal ethylene glycol acetal and 2-Ethylhexanal cycloglycol acetal .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

6-(2-ethyl-1,3-dioxolan-2-yl)hexanal

InChI

InChI=1S/C11H20O3/c1-2-11(13-9-10-14-11)7-5-3-4-6-8-12/h8H,2-7,9-10H2,1H3

InChI Key

JVONRNWTPWPCCA-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)CCCCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Hexanal (C₆H₁₂O)

Key Properties :

  • Molecular Weight : 100.16 g/mol .
  • Boiling Point : 130–131°C .
  • Odor Threshold : 4.5–50 μg/L (orthonasal) and 10.5–16 μg/L (retronasal) .
  • Reactivity : Highly volatile and reactive due to the aldehyde group; participates in oxidation and nucleophilic addition reactions.

Contrast with 6-(2-Ethyl-1,3-dioxolan-2-yl)hexanal :

  • The acetal derivative lacks the reactive aldehyde group, making it more stable and less odorous.
  • Hexanal’s volatility limits its shelf-life in applications, whereas the dioxolane ring in this compound likely extends persistence .

2-Ethylhexanal (C₈H₁₆O)

Key Properties :

  • Molecular Weight : 128.21 g/mol .
  • Boiling Point : ~160°C (estimated based on branched structure).
  • Odor Profile : Pungent, fatty odor due to the branched alkyl chain .

Contrast with this compound :

  • The acetal form eliminates the aldehyde’s odor and reduces irritation risks, making it preferable in fragrances or controlled-release formulations .

2-Hexyl-1,3-dioxolane (C₉H₁₈O₂)

Key Properties :

  • Synthesis: Produced via ethylene oxide and hexanol reactions under acidic conditions .
  • Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids.

Contrast with this compound :

  • While both are 1,3-dioxolane derivatives, this compound’s ethyl branch may enhance lipophilicity, affecting solubility and interaction with biological systems .

Functional Group-Driven Comparisons

Aldehydes vs. Acetals

Property Aldehydes (e.g., Hexanal) Acetals (e.g., this compound)
Reactivity High (prone to oxidation) Low (stable under neutral conditions)
Volatility High Moderate to low
Odor Impact Strong, concentration-dependent Minimal (masked by acetal group)
Applications Food additives, fragrances Stabilizers, slow-release formulations

Evidence: Aldehydes like hexanal degrade rapidly and interact synergistically with alcohols (e.g., 1-pentanol), whereas acetals remain inert in mixtures .

Branched vs. Linear Aldehydes

  • Hexanal (linear) : Lower molecular weight (100.16 g/mol) and higher volatility .
  • 2-Ethylhexanal (branched) : Higher molecular weight (128.21 g/mol) and boiling point, with reduced solubility in polar solvents .
  • This compound : Combines branching with acetal stabilization, likely enhancing compatibility with hydrophobic matrices .

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